molecular formula C10H5F2NO3 B3034807 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 228728-19-6

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B3034807
M. Wt: 225.15 g/mol
InChI Key: SUJKVJSPRDGSJX-UHFFFAOYSA-N
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Patent
US04665079

Procedure details

To 0.80 g (2.46 mmol) of 1-cyclohexyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 15 ml of acetonitrile was added 0.37 g (2.46 mmol) of 1,8-diazobicyclo[5.4.0]undec7-ene and 0.33 g (2.58 mmol) of 3-[(ethylamino)methyl]pyrrolidine. The mixture was refluxed for one hour, cooled, filtered, and the solids washed with ether to give 0.86 g of 1-cyclohexyl-7-[3-(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 194°-196° C.
Name
1-cyclohexyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazobicyclo[5.4.0]undec7-ene
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([N:7]2[C:16]3[C:11](=[CH:12][C:13]([F:19])=[C:14](F)[C:15]=3[F:17])[C:10](=[O:20])[C:9]([C:21]([OH:23])=[O:22])=[CH:8]2)CCCCC1.C(NCC1CCNC1)C>C(#N)C>[F:19][C:13]1[CH:12]=[C:11]2[C:16](=[C:15]([F:17])[CH:14]=1)[NH:7][CH:8]=[C:9]([C:21]([OH:23])=[O:22])[C:10]2=[O:20]

Inputs

Step One
Name
1-cyclohexyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Quantity
0.8 g
Type
reactant
Smiles
C1(CCCCC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
Name
1,8-diazobicyclo[5.4.0]undec7-ene
Quantity
0.37 g
Type
reactant
Smiles
Name
Quantity
0.33 g
Type
reactant
Smiles
C(C)NCC1CNCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids washed with ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CNC2=C(C1)F)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.